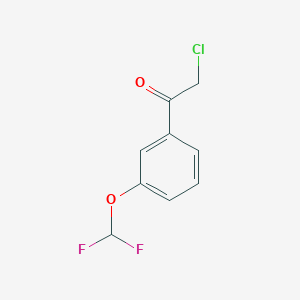

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one

Description

Properties

CAS No. |

1214377-17-9 |

|---|---|

Molecular Formula |

C9H7ClF2O2 |

Molecular Weight |

220.60 g/mol |

IUPAC Name |

2-chloro-1-[3-(difluoromethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H7ClF2O2/c10-5-8(13)6-2-1-3-7(4-6)14-9(11)12/h1-4,9H,5H2 |

InChI Key |

ZHFJLYQIVYWYTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Difluoromethoxylation of Phenolic Precursors

A widely used method to introduce the difluoromethoxy group involves the difluoromethylation of phenols . Starting from a 3-hydroxyacetophenone derivative, the phenolic hydroxyl group is converted to the difluoromethoxy substituent.

Procedure : A phenol such as 3-hydroxyacetophenone is reacted with difluoromethylating reagents under basic conditions (e.g., cesium carbonate) to form the difluoromethoxy ether. This reaction is typically carried out in polar aprotic solvents at ambient temperature or slightly elevated temperatures.

Reagents : Common difluoromethylating agents include sodium 2-chloro-2,2-difluoroacetate or difluoromethyl triflate. The reaction may be catalyzed or promoted by bases such as cesium carbonate or potassium hydroxide.

Example : According to an Organic Syntheses procedure, 1-(3-chloro-4-hydroxyphenyl)ethan-1-one was treated with cesium carbonate and sodium 2-chloro-2,2-difluoroacetate to yield the difluoromethoxy derivative.

Halogenation of the Ethanone Moiety

The chloro substituent on the ethanone side chain is introduced by halogenation of the methyl ketone precursor.

Method : The methyl group adjacent to the carbonyl is chlorinated using reagents such as thionyl chloride, phosphorus pentachloride, or N-chlorosuccinimide under controlled conditions.

Control : Reaction conditions are optimized to avoid over-chlorination or side reactions, typically by controlling temperature and reagent stoichiometry.

Alternative Synthetic Routes

Coupling Reactions : In some cases, the difluoromethoxy-substituted aryl halide is coupled with a chloroacetyl derivative via nucleophilic substitution or transition-metal catalyzed coupling.

Photoredox Catalysis : Recent advances include photoredox-catalyzed difluoromethoxylation of arenes, which can be adapted for the synthesis of difluoromethoxy-substituted acetophenones.

Detailed Experimental Data and Reaction Conditions

Mechanistic Insights and Optimization

The difluoromethoxylation proceeds via nucleophilic substitution of the phenolic hydroxyl by a difluoromethyl anion equivalent generated in situ.

The α-chlorination of the ketone occurs through enol or enolate intermediate formation, which reacts with the chlorinating agent.

Reaction optimization involves solvent choice (e.g., dimethylformamide, acetonitrile), temperature control (0 to 25 °C), and reagent stoichiometry to maximize yield and purity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Applicability |

|---|---|---|---|

| Base-promoted difluoromethylation of phenols | High regioselectivity, mild conditions | Requires handling of fluorinated reagents | Suitable for aromatic ketones with free phenol |

| Photoredox-catalyzed difluoromethoxylation | Mild, environmentally friendly | Requires specialized catalysts and light sources | Emerging method, useful for late-stage functionalization |

| α-Chlorination of ketones | Straightforward, well-established | Possible over-chlorination, side reactions | Widely applicable to methyl ketones |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 2-chloro-1-(3-(difluoromethoxy)phenyl)ethanol.

Oxidation: Formation of 2-chloro-1-(3-(difluoromethoxy)phenyl)acetic acid.

Scientific Research Applications

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights critical differences between the target compound and its analogs:

Key Observations :

- The difluoromethoxy group in the target compound increases molecular weight compared to simpler fluorophenyl analogs (e.g., 172.58 g/mol in ).

- Chlorination at the α-position differentiates reactivity: the target compound undergoes nucleophilic substitutions more readily than its non-chlorinated analog ().

- Pyrrole- or piperazine-linked derivatives () exhibit higher molecular weights and specialized applications in drug discovery.

Biological Activity

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features that confer various biological activities. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound can be classified as an organic halide, characterized by the presence of a chloro group and a difluoromethoxy-substituted phenyl moiety. The structural formula can be represented as follows:

This unique structure allows for interactions with biological targets, influencing its pharmacological properties.

Biological Activity

Antimicrobial Activity : Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the difluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, potentially improving its efficacy against various pathogens .

Anticancer Properties : Studies have shown that derivatives of this compound may inhibit cancer cell proliferation. The mechanism is likely related to the compound's ability to interact with specific enzymes involved in cell cycle regulation and apoptosis .

Mechanism of Action : The biological activity is attributed to several mechanisms:

- Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions, forming covalent bonds with target biomolecules.

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial for neurotransmitter regulation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | AChE and MAO inhibition |

Case Study: Anticancer Activity

In a study examining the anticancer effects of similar compounds, it was found that derivatives exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating moderate potency. Further modifications to the chemical structure enhanced these effects, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Chloro Group : Chlorination of the corresponding phenolic compound.

- Difluoromethoxy Substitution : Introduction of the difluoromethoxy group through nucleophilic substitution methods.

- Purification : Characterization using NMR and IR spectroscopy to confirm structure and purity.

Q & A

Q. Advanced

- HPLC-DAD : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%).

- DSC/TGA : Evaluate thermal stability (decomposition onset >150°C).

- LC-MS/MS : Detect hydrolytic degradation products (e.g., difluoromethoxy phenol) under accelerated stability conditions (40°C/75% RH) .

How can crystallographic data for this compound be obtained, and which software tools are recommended?

Advanced

If single crystals are grown (e.g., via slow evaporation in ethanol), X-ray diffraction using a Bruker D8 Venture system with Mo-Kα radiation (λ = 0.71073 Å) is ideal. Data refinement via SHELXL (for small molecules) resolves bond lengths/angles and validates stereochemistry . For unstable crystals, synchrotron radiation (e.g., Diamond Light Source) improves data quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.